DOTA

Catalog No.
S595400
CAS No.
60239-18-1
M.F
C16H28N4O8
M. Wt
404.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOTA

CAS Number

60239-18-1

Product Name

DOTA

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C16H28N4O8

Molecular Weight

404.42 g/mol

InChI

InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)

InChI Key

WDLRUFUQRNWCPK-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Synonyms

1,4,7,10-DOTA, 1,4,7,10-tetraazacyclododecane- 1,4,7,10-tetraacetic acid, 1,4,7,10-tetraazacyclododecane--N,N',N'',N'''-tetraacetic acid, 1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane, 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetryl)tetraacetic acid, CuDOTA, DOTA acid, tetraxetan

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Chelating Agent

Tetraxetan functions as a chelating agent. Chelating agents are molecules that can bind to metal ions and form stable complexes. This property of DOTA allows it to sequester unwanted metals from solutions or biological systems. For instance, DOTA can bind copper ions, which can be toxic in high concentrations [1].

[1] PubChem. Tetraxetan (C16H28N4O8),

Lanthanide Ion Complexes

One of the most valuable applications of Tetraxetan in research is its ability to form complexes with lanthanide ions. Lanthanides are a group of metallic elements with unique properties, including the ability to emit light at specific wavelengths. By complexing with DOTA, these lanthanide ions become more stable and suitable for various research applications [2].

[2] DOTA (chelator). Wikipedia,

Medical Imaging Contrast Agents

Lanthanide-DOTA complexes are particularly useful in medical imaging techniques like Magnetic Resonance Imaging (MRI). The unique magnetic properties of the lanthanide ions, combined with the targeting capabilities of DOTA, allow researchers to develop contrast agents that can enhance the visibility of specific tissues or organs during MRI scans [2].

Radiopharmaceutical Development

Another exciting application of Tetraxetan lies in the development of radiopharmaceuticals for cancer diagnosis and treatment. Researchers can attach radioactive isotopes to DOTA complexes. These radiolabeled DOTA molecules can then be conjugated to antibodies that target specific cancer cells. Once injected, the radiolabeled DOTA complex accumulates in the tumor, allowing for targeted radiation therapy or diagnostic imaging of the cancerous tissue [3].

[3] DOTA (chelator). Wikipedia,

DOTA, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a macrocyclic compound characterized by a 12-membered tetraaza ring. Its structure consists of four nitrogen atoms and four carboxylic acid groups, making it a highly effective chelating agent for various metal ions, particularly lanthanides and transition metals. DOTA was first synthesized in 1976 and has since gained prominence in medical applications, particularly in diagnostic imaging and cancer therapy due to its ability to form stable complexes with radioactive isotopes and its versatility in bioconjugation .

Tetraxetan's primary function lies in its chelating ability. It forms complexes with metal ions, altering their chemical properties. In medical applications, these complexes can:

  • Improve solubility: By complexing with metals, Tetraxetan can enhance their solubility in water, making them suitable for intravenous administration [].
  • Targeted delivery: When conjugated with targeting molecules like antibodies, Tetraxetan-metal complexes can deliver radioisotopes or therapeutic drugs specifically to diseased cells.
  • Contrast enhancement: In MRI (Magnetic Resonance Imaging), certain lanthanide-tetraxetan complexes can alter the relaxation properties of water molecules, improving image contrast for specific tissues [].
  • Toxicity: Limited data exists on the direct toxicity of Tetraxetan itself. However, the toxicity profile depends heavily on the complexed metal ion.
  • Flammability: Not flammable.
  • Reactivity: Tetraxetan can react with strong oxidizing agents.
Involving the coordination of metal ions. The chelation process typically involves the formation of stable complexes with trivalent cations such as gadolinium(III), yttrium(III), and indium(III). The coordination number varies depending on the metal ion; for lanthanides, DOTA acts as an octadentate ligand, while for transition metals, it often functions as a hexadentate ligand .

DOTA's reactivity also allows it to undergo conjugation with biomolecules via its carboxyl groups. Recent studies have explored copper-free click chemistry methods for attaching DOTA to peptides, enhancing its utility in targeted molecular imaging .

DOTA complexes exhibit significant biological activity due to their ability to target specific tissues and cells. For instance, DOTA-conjugated monoclonal antibodies can selectively accumulate in tumor cells, facilitating targeted radiotherapy using isotopes like yttrium-90 or lutetium-177 . Additionally, DOTA is utilized as a contrast agent in magnetic resonance imaging (MRI) through its gadolinium complexes, which enhance image quality by increasing signal intensity .

The stability of DOTA-chelated complexes is crucial for their effectiveness in biological systems. Research indicates that the stability of these complexes is influenced by factors such as pH and the presence of competing ions .

The synthesis of DOTA typically involves the reaction of cyclen (a cyclic compound with four nitrogen atoms) with bromoacetic acid. This method has been widely adopted due to its simplicity and efficiency. Variations of this synthesis have been developed to produce modified DOTA derivatives for specific applications in biomedicine .

Recent advancements have also introduced copper-free click chemistry as a novel approach for attaching DOTA to various biomolecules without the complications associated with copper catalysts .

DOTA's applications are diverse and primarily fall within the fields of medical imaging and therapy:

  • Diagnostic Imaging: DOTA is extensively used in MRI as a gadolinium-based contrast agent. It is also employed in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to chelate various radioisotopes like indium-111 and gallium-68 .
  • Cancer Therapy: DOTA-conjugated agents are used for targeted radiotherapy. By linking DOTA to antibodies or peptides that bind specifically to tumor cells, these agents deliver radioactive isotopes directly to cancerous tissues, minimizing damage to surrounding healthy cells .
  • Research: In addition to clinical applications, DOTA is utilized in research settings for studying metal ion interactions and developing new radiopharmaceuticals .

Studies on the interactions between DOTA-chelated complexes and biological systems have revealed important insights into their stability and reactivity. For example, research has shown that hydroxyl radicals react more rapidly with DOTA than alkyl radicals, indicating the potential for oxidative stress responses in biological environments . Furthermore, computational studies have been employed to understand the structural dynamics of DOTA complexes during radioactive decay processes, particularly focusing on isotopes like actinium-225 .

Several compounds share structural similarities with DOTA but differ in their chelation properties or applications. Here are some notable examples:

Compound NameStructureUnique Features
1,4,7-triazacyclononane-1,4-diacetic acidA nine-membered ring with three nitrogen atomsUsed primarily for chelating copper ions
1,4,8,11-tetraazacyclotetradecane-1,4-diacetic acidA larger macrocyclic structureExhibits different selectivity for metal ions compared to DOTA
2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1-acetic acidContains an isothiocyanate groupUsed for targeting specific proteins in bioconjugation

DOTA's unique tetraaza structure allows it to form highly stable complexes with a wide range of metal ions while maintaining versatility in bioconjugation applications. This makes it particularly valuable in both diagnostic imaging and therapeutic contexts compared to other chelators.

Physical Description

Light yellow hygroscopic powder; [Aldrich MSDS]

XLogP3

-10.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

404.19071386 g/mol

Monoisotopic Mass

404.19071386 g/mol

Heavy Atom Count

28

UNII

1HTE449DGZ

Sequence

N/A

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (70.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

ATC Code

V - Various
V08 - Contrast media
V08C - Magnetic resonance imaging contrast media
V08CA - Paramagnetic contrast media
V08CA02 - Gadoteric acid

Pictograms

Irritant

Irritant

Other CAS

60239-18-1

Wikipedia

Tetraxetan

Dates

Modify: 2023-08-15

Explore Compound Types